Product packaging for Gitoxoside(Cat. No.:CAS No. 4562-36-1)

Gitoxoside

Cat. No.: B194528
CAS No.: 4562-36-1
M. Wt: 780.9 g/mol
InChI Key: LKRDZKPBAOKJBT-UHFFFAOYSA-N
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Description

Contextualizing Cardiac Glycosides within Natural Product Chemistry and Medicinal Science

Cardiac glycosides represent a significant group of natural products with specific actions on myocardial contraction. innovareacademics.in They are characterized by a conserved structure composed of a steroid core, a lactone ring, and a sugar moiety. mdpi.comnih.gov While found in various plant families, including Apocynaceae, Scrophulariaceae, Asclepiadaceae, and Liliaceae, they are particularly prevalent in Digitalis species. mdpi.cominnovareacademics.in The historical use of these compounds in treating heart conditions dates back centuries, with their mechanism of action primarily linked to the inhibition of the Na+/K+-ATPase pump. mdpi.comnih.govtaylorandfrancis.comnih.gov This inhibition disrupts cellular ionic homeostasis, leading to an increase in intracellular calcium concentration, which in turn enhances heart muscle contractility. taylorandfrancis.comnih.gov

Historical Trajectory of Gitoxin Research: From Botanical Isolation to Mechanistic Investigations

The history of cardiac glycosides in medicine is closely tied to the foxglove plant. William Withering's systematic investigation in 1785 on the use of foxglove for treating dropsy (edema) marked a pivotal moment, leading to widespread recognition of its medicinal properties. wellcomecollection.orgbjcardio.co.ukiarc.friosrjournals.org Early research involved using crude plant extracts. iarc.fr The isolation of individual, pure compounds was a crucial step in standardizing therapy and enabling more precise control. iarc.fr

Gitoxin, along with digitoxin (B75463) and digoxin (B3395198), was among the key crystalline glycosides discovered from Digitalis species. wellcomecollection.orgbritannica.com Digitoxin was isolated in 1869, followed by the discovery of gitoxin in 1928. wellcomecollection.org Further research led to the isolation of digoxin from Digitalis lanata in 1929, a species found to have a high concentration of these glycosides. wellcomecollection.orgbjcardio.co.uk

Mechanistic investigations into cardiac glycosides, including gitoxin, revealed their primary target: the sarcolemmal sodium/potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump. mdpi.comnih.govtaylorandfrancis.comnih.govbjcardio.co.uk The inhibition of this pump by cardiac glycosides leads to an increase in intracellular Na+, which subsequently drives a secondary increase in intracellular Ca2+ via the Na+/Ca2+ exchanger. bjcardio.co.uk This elevated intracellular Ca2+ concentration is responsible for the positive inotropic effect, increasing the force of cardiac contraction. bjcardio.co.uk Studies comparing the effects of different cardiac glycosides, such as gitoxin and digoxin, on Na+/K+-ATPase activity have shown concentration-dependent inhibition, with variations in potency depending on the enzyme preparation (e.g., human erythrocyte membranes vs. porcine cerebral cortex). researchgate.net The structural difference between digoxin and gitoxin, specifically the position of a hydroxyl group, influences their potency and pharmacokinetics. researchgate.netmedchemexpress.com

Contemporary Significance of Gitoxin as a Chemical Probe and Bioactive Agent

In contemporary advanced chemical biology research, gitoxin and other cardiac glycosides are explored beyond their traditional cardiovascular applications. Their well-defined interaction with the Na+/K+-ATPase makes them valuable chemical probes for studying this crucial ion pump and its role in various cellular processes. leibniz-fmp.dersc.orgfrontiersin.org Chemical probes are essential tools for dissecting biological questions, allowing for the modulation and investigation of specific protein targets. leibniz-fmp.defrontiersin.orgicr.ac.uk

Recent research highlights the potential of cardiac glycosides, including gitoxin, as bioactive agents with properties beyond cardiotonic effects. mdpi.comnih.govtjpps.orgnih.govnih.govmdpi.com Studies are investigating their potential in areas such as anticancer therapy. mdpi.comnih.govnih.govtjpps.orgnih.govmdpi.com The antiproliferative properties of cardiac glycosides in cancer cells are linked to the induction of multiple signaling pathways, often initiated by their interaction with the Na+/K+-ATPase signalosome. mdpi.comnih.govnih.gov Research findings indicate that cardiac glycosides can induce apoptosis and affect various cellular pathways relevant to cancer progression. nih.govmdpi.com

Furthermore, gitoxin has been a starting material for the synthesis of derivatives with modified pharmacological properties, including those aimed at reducing vascular effects while retaining cardiotonic activity. nih.govncats.io Chemical modifications, such as acetylation, can influence a compound's solubility, bioavailability, and interaction with biological targets. ontosight.ai

While historically gitoxin's use in therapy was limited by factors like apparent lack of oral resorption, ongoing research utilizing advanced chemical biology techniques continues to explore its potential and that of its derivatives as chemical probes and bioactive agents for various therapeutic applications. ncats.io

Illustrative Data: Inhibition of Na+/K+-ATPase Activity by Gitoxin

Research has investigated the inhibitory effects of gitoxin on Na+/K+-ATPase activity from different sources. The following table provides illustrative data on the IC50 values of gitoxin on human erythrocyte and porcine cerebral cortex Na+/K+-ATPase isoforms. caymanchem.com

Enzyme SourceIsoformGitoxin IC50 (µM)
Human ErythrocyteHigh Affinity0.298
Human ErythrocyteLow Affinity410
Porcine Cerebral CortexHigh Affinity1.18
Porcine Cerebral CortexLow Affinity28.5

Note: This table presents illustrative data based on research findings and should be interpreted in the context of the original studies, considering experimental conditions and variability. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H64O14 B194528 Gitoxoside CAS No. 4562-36-1

Properties

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDZKPBAOKJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871908
Record name 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4562-36-1
Record name Gitoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biosynthesis and Biotechnological Production of Gitoxin

Botanical Sources and Distribution of Gitoxin Precursors in Digitalis Species

Gitoxin is predominantly found in Digitalis species, commonly known as foxgloves. The two main sources for cardenolides, including gitoxin, used in therapy are Digitalis lanata (woolly foxglove) and Digitalis purpurea (purple foxglove). d-nb.info Both species are cultivated for the isolation of these compounds. d-nb.info

In Digitalis purpurea, the principal glycosides in fresh leaves are purpurea glycoside A (glucodigitoxin) and purpurea glycoside B. nih.gov Purpurea glycoside B is the precursor of gitoxin and normally predominates in the dried leaf. nih.govdrugs.com Upon hydrolysis, gitoxin loses its sugar moieties, yielding its respective aglycone, gitoxigenin (B107731). drugs.com Digitalis lanata is a major source of lanatosides, designated A through E. drugs.com Removal of acetate (B1210297) groups and sugars from lanatosides results in the formation of various cardiac glycosides, including gitoxin. drugs.com Leaves of wild Digitalis purpurea varieties can contain at least 30 different glycosides in total quantities ranging from 0.1% to 0.6%. drugs.com

Elucidation of the Gitoxin Biosynthetic Pathway

The biosynthesis of cardenolides, including gitoxin, is a multi-step process that is still being fully elucidated. The pathway is generally considered to involve the biosynthesis of a terpenoid backbone, followed by steroid biosynthesis, and finally, cardenolide biosynthesis. plos.orgslideshare.net

Key Enzymatic Transformations in Cardenolide Biogenesis

The biosynthetic pathway of cardenolides in Digitalis species involves a series of enzymatic transformations. While the complete pathway is not yet fully understood, some key enzymatic steps have been identified. oup.comresearchgate.net The substrate for cardenolides is proposed to be cholesterol, which is converted through several steps to the steroidal core, such as digitoxigenin (B1670572) or gitoxigenin. oup.com These core structures then undergo further modifications, including glycosylation, acetylation, and oxidation, to generate the diverse array of cardiac glycosides found in Digitalis. oup.com

Recent research has identified cytochrome P450 enzymes from the CYP87A family as key enzymes that catalyze the formation of pregnenolone (B344588) from both cholesterol and phytosterols. nih.govmpg.de Pregnenolone is considered the first committed step in cardenolide biosynthesis. nih.govmpg.de Other enzymes implicated in the pathway include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductases (P5βR and P5βR2). oup.comresearchgate.netresearchgate.net

Role of Progesterone-5β-Reductase in Steroid Pathway Divergence

Progesterone 5β-reductase (P5βR) plays a crucial role in the biosynthesis of 5β-cardenolides in Digitalis. scholarsresearchlibrary.comnih.gov This enzyme is assumed to catalyze the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, which is considered a crucial step in the biosynthesis of these compounds. researchgate.netnih.govcore.ac.uk Enzymes with P5βR activity have been detected in cardenolide-producing plants like Digitalis and Isoplexis species, suggesting its key role in the cardenolide pathway. thieme-connect.comresearchgate.net The conversion of progesterone to 5β-pregnane-3,20-dione represents the first stereo-specific step in the biosynthesis of cardenolides. thieme-connect.com

Data on the expression profiles of the progesterone 5β-reductase gene in Digitalis trojana have shown variations depending on the season and altitude of collection. scholarsresearchlibrary.com Studies involving RNA interference (RNAi) to knockdown progesterone 5β-reductase genes in Digitalis lanata have resulted in a reduction in 5β-cardenolide content, further supporting the enzyme's importance in the pathway. nih.gov

Strategies for Enhanced Gitoxin Production

Due to the demand for cardiac glycosides, various strategies have been explored to enhance their production, including gitoxin, through biotechnological approaches. mdpi.comvscht.cz

Elicitation in Plant Cell Cultures (e.g., Methyl Jasmonate, Chitosan (B1678972) Oligosaccharides)

Elicitation, the process of inducing or enhancing the production of secondary metabolites in plant cell cultures, has been investigated for increasing cardenolide yield in Digitalis. mdpi.comscielo.org.comdpi.com Various elicitors have been tested, including methyl jasmonate and chitosan oligosaccharides. mdpi.comscielo.org.co

Studies have shown that elicitation with methyl jasmonate can increase cardenolide levels in Digitalis lanata. oup.com Similarly, in Digitalis purpurea shoot cultures, elicitation with methyl jasmonate and chitosan (marketed as ChitoPlant) has been reported to stimulate cardenolide production. scielo.org.co Another elicitor, SilioPlant (SiO2-based), also significantly increased cardenolides in Digitalis lanata in vitro production by elevating oxidative stress. mdpi.com

Here is a table summarizing the effects of different elicitors on cardenolide production in Digitalis purpurea shoot cultures:

ElicitorConcentrationEffect on Biomass ProductionEffect on Digoxin (B3395198) ContentEffect on Digitoxin (B75463) Content
ChitoPlant0.001, 0.01, 0.1 g/LDecreased shoot lengthIncreasedIncreased
SilioPlant0.01 g/LNo effect3.6-fold increase6.9-fold increase
SilioPlant0.1, 1.0 g/LNot specifiedNot specifiedNot specified
Methyl Jasmonate60, 80, 100 µMDecreasedSlight increase (80 µM)Significant increase (100 µM)

Genetic Engineering Approaches for Pathway Optimization

Genetic engineering offers a powerful tool to enhance the production of secondary metabolites by targeting metabolic enzymes, regulatory elements, or other relevant genes. mdpi.comvscht.cz Efforts have been made to apply genetic engineering to optimize the cardenolide biosynthetic pathway in Digitalis. mdpi.comresearchgate.net

One approach involves introducing genes encoding key enzymes into Digitalis plants or cell cultures. For instance, introducing the gene for progesterone-5β-reductase from Arabidopsis thaliana into Digitalis purpurea has been shown to increase the production of certain cardenolides, such as digitoxin and digoxin. mdpi.comresearchgate.net High-throughput sequencing of RNA from Digitalis purpurea is also being used to predict sequences of enzymes involved in the cardiac glycoside biosynthesis pathway and identify non-coding RNAs with regulatory roles, which can inform synthetic biology approaches. mdpi.com Although total synthesis of cardiac steroids has been accomplished, it is not commercially viable, making plant-based production and its enhancement through biotechnology crucial. iarc.fr

Molecular and Cellular Mechanisms of Gitoxin Action

Direct Interaction with the Na+/K+-ATPase System

Gitoxin exerts its primary cellular effect by inhibiting the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump. biocrick.comcymitquimica.com This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes. researchgate.netnih.gov The Na+/K+-ATPase is composed of alpha and beta subunits, with four known alpha isoforms (α1, α2, α3, and α4) and at least three beta isoforms (β1, β2, and β3) in mammals. mdpi.com The alpha subunit contains the binding sites for ATP, sodium, potassium, and cardiac glycosides like gitoxin. tandfonline.comtandfonline.com

Differential Affinity and Binding Kinetics Across Na+/K+-ATPase Isoforms

Studies investigating the effects of gitoxin on Na+/K+-ATPase have indicated the presence of two sensitive isoforms, suggesting differential affinity and binding kinetics. biocrick.comtandfonline.combg.ac.rs Research using human erythrocyte membranes and porcine cerebral cortex enzyme has shown a biphasic dose-dependent inhibitory effect, supporting the existence of high and low affinity Na+/K+-ATPase isoforms for gitoxin. biocrick.comtandfonline.combg.ac.rs Both isoforms demonstrated higher sensitivity to gitoxin compared to digoxin (B3395198) in these studies. biocrick.comtandfonline.combg.ac.rs The erythrocyte enzyme exhibited greater sensitivity at low inhibitor concentrations, while the cerebral cortex enzyme showed higher sensitivity at high inhibitor concentrations. biocrick.comtandfonline.combg.ac.rs The low affinity of Na+/K+-ATPase towards gitoxin and digoxin in porcine cerebral cortex may be attributed to isoforms containing the α1 subunit, which is widely distributed and shows lower affinity for cardiac glycosides. mdpi.com The high affinity observed in porcine cerebral cortex may be linked to isoforms containing the α3 subunit, which is abundant in the brain and known for its high sensitivity to cardiac glycosides. mdpi.comtandfonline.com

Allosteric Modulation and Cooperative Binding Phenomena

Research suggests that gitoxin exhibits cooperative binding to the Na+/K+-ATPase enzyme. biocrick.comtandfonline.combg.ac.rs The Hill coefficient (n) calculated from inhibition curves has been found to be greater than 1 (1 < n < 3), indicating positive cooperative interaction between multiple binding sites on the enzyme for inhibitors like gitoxin and digoxin. biocrick.comtandfonline.combg.ac.rs Gitoxin has been observed to exert a higher Hill coefficient value compared to digoxin in both erythrocyte and cerebral cortex enzyme preparations, suggesting a stronger cooperative binding effect. tandfonline.com While the term "allosteric modulation" is mentioned in the context of Na+/K+-ATPase activity modulation by other substances medchemexpress.comdcchemicals.com, the provided search results specifically highlight cooperative binding for gitoxin and digoxin.

Uncompetitive Inhibition of Enzyme Activity (Vmax and Km Reduction)

Kinetic analysis of Na+/K+-ATPase inhibition by gitoxin reveals an uncompetitive mode of interaction. biocrick.comtandfonline.combg.ac.rsresearchgate.net This means that gitoxin binds to the enzyme-substrate complex, rather than to the free enzyme. researchgate.net This binding leads to a reduction in both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). biocrick.comtandfonline.combg.ac.rsresearchgate.net Studies have shown that gitoxin and digoxin decrease Vmax and Km values to a similar extent. tandfonline.com Lineweaver-Burk analysis of kinetic data in the presence of these inhibitors yields parallel straight lines, confirming the uncompetitive inhibition pattern. tandfonline.com The constant ratio of Km/Vmax further supports this uncompetitive mode of interaction. tandfonline.com

Synergistic and Antagonistic Interactions with Co-occurring Cardiac Glycosides

Simultaneous exposure of Na+/K+-ATPase to gitoxin and other cardiac glycosides, such as digoxin, can result in synergistic or antagonistic effects depending on the concentration. biocrick.comtandfonline.combg.ac.rs At low inhibitor concentrations, a synergistic inhibitory effect on Na+/K+-ATPase activity has been observed in both human erythrocyte membranes and porcine cerebral cortex enzyme preparations when gitoxin and digoxin are combined. biocrick.comtandfonline.combg.ac.rs This synergistic effect is consistent with the positive cooperative interaction between the inhibitors and the enzyme. tandfonline.com Conversely, at high inhibitor concentrations, an antagonistic effect was obtained with the erythrocyte membrane enzyme, suggesting that at higher concentrations, gitoxin and digoxin may compete for a limited number of binding sites on the enzyme. biocrick.comtandfonline.combg.ac.rs

Interactive Data Table: Effects of Gitoxin and Digoxin on Na+/K+-ATPase Kinetic Parameters (Example Data based on Search Results)

InhibitorEnzyme SourceInhibition ModeVmax ReductionKm Reduction
GitoxinHuman ErythrocyteUncompetitiveYesYes
DigoxinHuman ErythrocyteUncompetitiveYesYes
GitoxinPorcine Cerebral CortexUncompetitiveYesYes
DigoxinPorcine Cerebral CortexUncompetitiveYesYes

Note: Specific numerical data for Vmax and Km reduction were not consistently available across all search snippets for direct table population, but the uncompetitive inhibition mechanism implying reduction in both parameters was clearly stated. biocrick.comtandfonline.combg.ac.rsresearchgate.net

Interactive Data Table: Sensitivity of Na+/K+-ATPase Isoforms to Gitoxin and Digoxin (Example Data based on Search Results)

InhibitorEnzyme SourceIsoform Sensitivity (Relative)
GitoxinHuman ErythrocyteMore sensitive than digoxin
DigoxinHuman ErythrocyteLess sensitive than gitoxin
GitoxinPorcine Cerebral CortexMore sensitive than digoxin
DigoxinPorcine Cerebral CortexLess sensitive than gitoxin

Downstream Cellular Signaling Cascades

The inhibition of Na+/K+-ATPase by gitoxin triggers a cascade of downstream cellular signaling events. biocrick.com The primary consequence of reduced Na+/K+ pump activity is the alteration of intracellular ion concentrations. biocrick.comcymitquimica.com

Modulation of Intracellular Ion Homeostasis (Na+, K+, Ca2+)

Inhibition of the Na+/K+-ATPase by gitoxin leads to an increase in intracellular sodium ion concentration ([Na+]). cymitquimica.com This elevated intracellular sodium gradient is the driving force for the sodium-calcium exchanger (NCX), a secondary active transporter. The NCX typically extrudes calcium ions (Ca2+) from the cell in exchange for extracellular sodium. However, with a reduced sodium gradient due to Na+/K+-ATPase inhibition, the NCX operates in a reverse mode or at a reduced efficiency, leading to decreased calcium extrusion or even calcium influx. This results in an increase in intracellular calcium ion concentration ([Ca2+]) within cardiac cells. cymitquimica.com The elevated intracellular calcium levels are responsible for the positive inotropic effect of gitoxin, as calcium plays a crucial role in the excitation-contraction coupling process in cardiac muscle. The impact on intracellular potassium ion concentration ([K+]) is a decrease due to the reduced influx of potassium via the inhibited Na+/K+-ATPase.

Activation of Signal Transduction Pathways Mediated by Na+/K+-ATPase as a Receptor

The Na+/K+-ATPase, in addition to its ion pumping activity, participates in the assembly of protein complexes that relay signals to intracellular compartments. researchgate.net This signaling function appears to involve specific binding motifs that interact with various proteins and ligands. researchgate.net In some cell types, the signaling Na+/K+-ATPase and its associated proteins are located in plasma membrane caveolae. researchgate.net

Binding of cardiac glycosides, such as ouabain (B1677812) or digitoxin (B75463), to the signaling Na+/K+-ATPase can activate the cytoplasmic tyrosine kinase Src. researchgate.net This activation leads to the formation of a "binary receptor" that phosphorylates and recruits other proteins, assembling them into different signaling modules. researchgate.net This process can trigger various protein kinase cascades, including those involving mitogen-activated protein kinases (MAPKs) and protein kinase C isozymes, in a cell-specific manner. researchgate.net It can also influence mitochondrial reactive oxygen species (ROS) production and intracellular calcium concentration. researchgate.net Crosstalk between these activated pathways can ultimately alter gene expression. researchgate.net

Studies have shown that cardiac glycosides, including digitoxin, can activate transcriptional regulatory cascades through their interaction with Na+/K+-ATPase. researchgate.net This coupling can activate Src, leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the Ras/ERK1/2 cascade. researchgate.net

Research on the inhibition of Na+/K+-ATPase activity by gitoxin in human erythrocyte membranes and commercial porcine cerebral cortex has indicated a concentration-dependent inhibitory effect. biocrick.comnih.gov This inhibition exhibited a biphasic dose-dependent effect, suggesting the presence of two sensitive Na+/K+-ATPase isoforms. biocrick.com Gitoxin was found to be more potent than digoxin in inhibiting both isoforms in both tissue preparations. biocrick.com The erythrocyte enzyme showed higher sensitivity to inhibitors at low concentrations, while the cerebral cortex enzyme was more sensitive at high inhibitor concentrations. biocrick.com

InhibitorTissue SourceSensitivity (Low Concentration)Sensitivity (High Concentration)
GitoxinHuman Erythrocyte MembranesHigherLower
DigoxinHuman Erythrocyte MembranesLowerHigher
GitoxinPorcine Cerebral CortexLowerHigher
DigoxinPorcine Cerebral CortexLowerHigher

Simultaneous exposure to digoxin and gitoxin in combinations resulted in a synergistic inhibitory effect at low concentrations in erythrocyte membranes, while an antagonistic effect was observed at high concentrations in the same tissue. biocrick.com

Impact on Protein Phosphorylation Events (e.g., Erk1/2)

Protein phosphorylation, mediated by protein kinases and phosphatases, is a crucial regulatory mechanism in numerous cellular activities, including proliferation, differentiation, and apoptosis. ebi.ac.uk Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key members of the MAPK family involved in various biological processes. ebi.ac.ukfrontiersin.org The canonical ERK1/2 signaling cascade is typically initiated by the activation of Ras, leading to the sequential activation of Raf, MEK1/2, and finally ERK1/2 through phosphorylation of specific threonine and tyrosine residues. nih.govviamedica.pl Activated ERK1/2 can then translocate to the nucleus and phosphorylate numerous cytoplasmic and nuclear substrates, including transcription factors, thereby regulating gene expression. frontiersin.orgnih.gov

As mentioned in the previous section, the binding of cardiac glycosides to Na+/K+-ATPase can activate the Ras/ERK1/2 cascade through a Src-mediated pathway involving EGFR transactivation. researchgate.net This suggests that gitoxin, by interacting with Na+/K+-ATPase, can influence protein phosphorylation events, including those involving ERK1/2. While specific detailed research findings solely on Gitoxin's impact on ERK1/2 phosphorylation were not extensively found in the provided context, the established mechanism for other cardiac glycosides strongly implies a similar effect. researchgate.netscribd.com

Mechanisms of Cell Death Induction

Cardiac glycosides, including gitoxin, have been shown to induce cell death in various cancer cell lines. biocrick.com This cytotoxic effect is mediated through several mechanisms. nih.gov

Apoptosis Induction Pathways

Apoptosis is a highly regulated form of programmed cell death characterized by specific morphological and molecular features, including cell shrinkage, nuclear condensation, and DNA fragmentation. bosterbio.comfrontiersin.orgfrontiersin.org It is primarily executed through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. bosterbio.comgsea-msigdb.orgnih.gov Both pathways converge on the activation of caspases, a family of cysteine proteases that dismantle cellular components. bosterbio.com

Studies have indicated that the cytotoxicity of gitoxin and gitoxigenin (B107731) in cancer cell lines, such as renal adenocarcinoma cells (TK-10), is mediated by an apoptotic effect. biocrick.com While the specific pathways activated by gitoxin were not detailed in the provided snippets, other cardiac glycosides have been shown to induce apoptosis through both caspase-dependent and potentially p53-dependent and independent mechanisms. nih.gov The intrinsic pathway involves the release of cytochrome c from mitochondria, leading to the formation of the apoptosome and activation of caspase-9, which in turn activates executioner caspases like caspase-3. bosterbio.comnih.gov The extrinsic pathway is triggered by death receptor engagement, forming the death-inducing signaling complex (DISC) and activating caspase-8, which can directly activate caspase-3 or cross-talk with the intrinsic pathway. bosterbio.comfrontiersin.orggsea-msigdb.orguniklinik-freiburg.de

Research findings on lanatoside (B1674450) C, another cardiac glycoside from Digitalis lanata, showed induction of apoptosis in cholangiocarcinoma cells by decreasing anti-apoptotic proteins (Bcl-2 and Bcl-xL) and increasing pro-apoptotic proteins (Bax), leading to caspase-3 activation. researchgate.net Given the structural and source similarities, gitoxin may utilize similar apoptotic pathways.

Role in DNA Topoisomerase II Cleavable Complex Formation

DNA topoisomerase II (Topo II) is an essential nuclear enzyme that regulates DNA topology by creating transient double-strand breaks, allowing DNA strands to pass through each other. mdpi.comexcli.dephcogrev.com Topo II inhibitors, often used as chemotherapeutic agents, can "poison" the enzyme by stabilizing a transient reaction intermediate known as the cleavable complex, where the enzyme is covalently bound to cleaved DNA strands. mdpi.comexcli.defrontiersin.org This stabilization prevents DNA religation, leading to DNA damage, cell cycle arrest, and apoptosis. mdpi.com

Cardiac glycosides, including digitoxin, have been reported to possess DNA topoisomerase II-inhibiting activity. nih.govresearchgate.net This inhibition contributes to their anticancer effects. researchgate.net While specific details on gitoxin's direct role in stabilizing Topo II cleavable complexes were not explicitly found, its classification as a cardiac glycoside with reported anticancer activity and Topo II inhibition by related compounds suggests a potential involvement in this mechanism. nih.govresearchgate.net

Inhibition of Hypoxia-Inducible Factor (HIF-1) Activity

Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF-1 regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov It is a heterodimer composed of an oxygen-regulated subunit (HIF-1α) and a constitutively expressed subunit (HIF-1β). nih.gov Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation, while under hypoxia, it accumulates, dimerizes with HIF-1β, and activates target gene transcription. nih.gov

Cardiac glycosides, including digoxin and ouabain, have been identified as inhibitors of HIF-1 activity. nih.govnih.govcore.ac.uk They can block HIF-1α protein synthesis and the expression of HIF-1 target genes in cancer cells. nih.gov This inhibition of HIF-1 is considered a critical target for the anticancer effects of these compounds. nih.gov While gitoxin was not specifically named in the context of HIF-1 inhibition in the provided search results, its structural similarity and shared class with digoxin and ouabain suggest it may also exert inhibitory effects on HIF-1 activity. wikipedia.orgnih.govnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Gitoxin91540
Gitoformate65598
Digitoxin441205
Ouabain3639
Gitoxigenin5460013
Lanatoside C18204
Proscillaridin A441391
Gitoxigenin diacetateNot found
Digoxigenin28080
Cymarin441206
Sarmentogenin102646
Strophanthidin5460014
Convallatoxin441207
Oleandrin457147
Hellebrin6441314
Hellebrigenin101128
Lanatoside B18203
Lanatoside A18202
Actodigin101127

Gitoxin, a cardiac glycoside isolated from the Digitalis lanata plant, is a compound that has drawn scientific interest for its diverse biological effects at the molecular and cellular levels. wikipedia.org As a derivative of the cardenolide gitoxigenin, gitoxin's primary interactions are centered around the vital cellular enzyme, the Na+/K+-ATPase. wikipedia.orgbiocrick.com However, its influence extends beyond simple enzyme inhibition, impacting signal transduction pathways and mechanisms governing cell fate, particularly cell death.

The Na+/K+-ATPase, traditionally recognized for its crucial role in maintaining cellular ion gradients, also functions as a sophisticated signal transducer and a receptor for cardiac glycosides like gitoxin. researchgate.netmdpi.comnih.gov

Activation of Signal Transduction Pathways Mediated by Na+/K+-ATPase as a Receptor

Beyond its ion transport function, the Na+/K+-ATPase is involved in the formation of multiprotein complexes that transmit signals to various intracellular compartments. researchgate.net This signaling capability is facilitated by specific motifs within the enzyme that interact with a range of proteins and ligands. researchgate.net In certain cell types, the signaling-competent pool of Na+/K+-ATPase is localized within caveolae in the plasma membrane. researchgate.net

The binding of cardiac glycosides to the signaling Na+/K+-ATPase can trigger the activation of cytoplasmic tyrosine kinase Src. researchgate.net This interaction leads to the assembly of a "binary receptor" complex that phosphorylates and recruits other proteins, thereby organizing distinct signaling modules. researchgate.net This cascade can activate various protein kinase pathways, including those involving mitogen-activated protein kinases (MAPKs) and protein kinase C isozymes, in a manner dependent on the cell type. researchgate.net Furthermore, it can modulate the production of mitochondrial reactive oxygen species (ROS) and intracellular calcium levels. researchgate.net The interplay between these activated pathways ultimately influences gene expression patterns. researchgate.net

Studies on cardiac glycosides, including digitoxin, have demonstrated their ability to activate transcriptional regulatory cascades via their interaction with the Na+/K+-ATPase. researchgate.net This coupling can activate Src, leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the Ras/ERK1/2 signaling cascade. researchgate.net

Investigations into the inhibitory effects of gitoxin on Na+/K+-ATPase activity in human erythrocyte membranes and commercial porcine cerebral cortex have revealed a concentration-dependent inhibition. biocrick.comnih.gov This inhibition displays a biphasic dose-response curve, suggesting the presence of at least two Na+/K+-ATPase isoforms with differing sensitivities. biocrick.com Gitoxin demonstrated greater potency in inhibiting both isoforms compared to digoxin in both tissue preparations. biocrick.com The enzyme in erythrocyte membranes exhibited higher sensitivity to inhibitors at lower concentrations, while the enzyme from cerebral cortex showed greater sensitivity at higher inhibitor concentrations. biocrick.com

InhibitorTissue SourceSensitivity (Low Concentration Range)Sensitivity (High Concentration Range)
GitoxinHuman Erythrocyte MembranesHigherLower
DigoxinHuman Erythrocyte MembranesLowerHigher
GitoxinPorcine Cerebral CortexLowerHigher
DigoxinPorcine Cerebral CortexLowerHigher

When digoxin and gitoxin were applied simultaneously to erythrocyte membranes, a synergistic inhibitory effect was observed at low concentrations, whereas an antagonistic effect occurred at high concentrations. biocrick.com

Impact on Protein Phosphorylation Events (e.g., Erk1/2)

Protein phosphorylation is a fundamental regulatory mechanism in numerous cellular processes, including cell growth, proliferation, differentiation, and survival, mediated by the balanced activities of protein kinases and phosphatases. ebi.ac.ukfrontiersin.org The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are crucial members of the MAPK family that participate in a wide array of biological functions. ebi.ac.ukfrontiersin.org The canonical activation pathway for ERK1/2 involves a cascade initiated by Ras, followed by sequential phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2 on specific threonine and tyrosine residues. nih.govviamedica.pl Upon activation, ERK1/2 can translocate to the nucleus and phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, thereby influencing gene expression. frontiersin.orgnih.gov

As discussed in the context of Na+/K+-ATPase mediated signaling, cardiac glycosides can activate the Ras/ERK1/2 pathway through a Src-dependent mechanism involving EGFR transactivation. researchgate.net This suggests that gitoxin, through its interaction with Na+/K+-ATPase, has the potential to modulate protein phosphorylation events, including those involving ERK1/2. While extensive specific data solely on gitoxin's direct impact on ERK1/2 phosphorylation was not prominently found in the provided search results, the established mechanism for other cardiac glycosides strongly indicates a similar effect. researchgate.netscribd.com

Mechanisms of Cell Death Induction

Cardiac glycosides, including gitoxin, have demonstrated the ability to induce cell death in various cancer cell lines. biocrick.com This cytotoxic effect is achieved through the activation of several distinct mechanisms. nih.gov

Apoptosis Induction Pathways

Apoptosis, a form of programmed cell death, is characterized by a defined series of morphological and molecular changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. bosterbio.comfrontiersin.orgfrontiersin.org This process is primarily controlled by two major pathways: the extrinsic pathway, initiated by death receptor engagement, and the intrinsic pathway, which is mitochondria-mediated. bosterbio.comgsea-msigdb.orgnih.gov Both pathways converge on the activation of caspases, a family of cysteine proteases responsible for the controlled dismantling of cellular components. bosterbio.com

Studies have indicated that the cytotoxicity of gitoxin and its aglycone, gitoxigenin, in cancer cell lines such as renal adenocarcinoma cells (TK-10) is mediated by the induction of apoptosis. biocrick.com While detailed information on the specific apoptotic pathways triggered by gitoxin was not extensively available in the provided snippets, other cardiac glycosides have been shown to induce apoptosis through both caspase-dependent mechanisms and potentially through pathways independent of or involving p53. nih.gov The intrinsic pathway involves the release of cytochrome c from the mitochondria into the cytoplasm, leading to the formation of the apoptosome complex and subsequent activation of caspase-9, which then activates executioner caspases like caspase-3. bosterbio.comnih.gov The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8, which can directly activate caspase-3 or interact with the intrinsic pathway. bosterbio.comfrontiersin.orggsea-msigdb.orguniklinik-freiburg.de

Research on lanatoside C, another cardiac glycoside found in Digitalis lanata, has demonstrated its ability to induce apoptosis in cholangiocarcinoma cells by downregulating anti-apoptotic proteins (Bcl-2 and Bcl-xL) and upregulating pro-apoptotic proteins (Bax), culminating in the activation of caspase-3. researchgate.net Given the structural similarities and shared plant origin, gitoxin may induce apoptosis through comparable mechanisms.

Role in DNA Topoisomerase II Cleavable Complex Formation

DNA topoisomerase II (Topo II) is a crucial nuclear enzyme that manages DNA topology by introducing transient double-strand breaks to allow the passage of DNA strands. mdpi.comexcli.dephcogrev.com Topo II inhibitors, frequently used in cancer chemotherapy, act as "poisons" by stabilizing a fleeting intermediate known as the cleavable complex, where the enzyme is covalently linked to the cleaved DNA strands. mdpi.comexcli.defrontiersin.org This stabilization prevents the religation of DNA breaks, resulting in DNA damage, cell cycle arrest, and ultimately apoptosis. mdpi.com

Cardiac glycosides, including digitoxin, have been reported to exhibit inhibitory activity against DNA topoisomerase II. nih.govresearchgate.net This inhibition contributes to their observed anticancer effects. researchgate.net While specific data detailing gitoxin's direct involvement in the formation of Topo II cleavable complexes was not explicitly found in the provided information, its classification as a cardiac glycoside with reported cytotoxic effects and the known Topo II inhibitory activity of related compounds suggest a potential role for gitoxin in this mechanism. nih.govresearchgate.net

Inhibition of Hypoxia-Inducible Factor (HIF-1) Activity

Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that enables cells to adapt to hypoxic conditions, a common characteristic of the tumor microenvironment. nih.gov HIF-1 regulates the expression of genes vital for processes such as angiogenesis, glucose metabolism, and cell survival. nih.gov It is a heterodimeric protein composed of an oxygen-sensitive subunit, HIF-1α, and a constitutively expressed subunit, HIF-1β. nih.gov Under normal oxygen levels, HIF-1α is hydroxylated and targeted for degradation by the proteasome, but under hypoxic conditions, it stabilizes, dimerizes with HIF-1β, and activates the transcription of its target genes. nih.gov

Cardiac glycosides, including digoxin and ouabain, have been identified as inhibitors of HIF-1 activity. nih.govnih.govcore.ac.uk These compounds can suppress the synthesis of HIF-1α protein and reduce the expression of HIF-1 target genes in cancer cells. nih.gov The inhibition of HIF-1 is considered a significant factor in the anticancer properties of these cardiac glycosides. nih.gov Although gitoxin was not specifically mentioned in the provided search results in the context of HIF-1 inhibition, its structural and class similarities to digoxin and ouabain suggest that it may also exert inhibitory effects on HIF-1 activity. wikipedia.orgnih.govnih.gov

Preclinical Pharmacological Investigations of Gitoxin

In Vitro Studies on Cellular Models

In vitro studies using cellular models have been instrumental in understanding the direct effects of gitoxin on cancer cells and comparing its activity against non-malignant cell types. These investigations often involve assessing antiproliferative and cytotoxic effects, as well as characterizing dose-dependent responses.

Antiproliferative and Cytotoxic Effects in Human Cancer Cell Lines (e.g., Renal Adenocarcinoma, Non-Small Cell Lung Carcinoma)

Research has explored the antiproliferative and cytotoxic effects of cardiac glycosides, including gitoxin, in various human cancer cell lines researchgate.netnih.govfrontiersin.org. Studies have indicated that cardiac glycosides can induce apoptosis in different malignant cell lines, such as leukemia, melanoma, and neuroblastoma researchgate.netscispace.com. Specifically, digitoxin (B75463), a related cardiac glycoside, has demonstrated anti-cancer properties in non-small cell lung carcinoma (NSCLC) and renal adenocarcinoma cells, inducing apoptosis in these cell types researchgate.net. While the provided search results mention gitoxin in the context of inhibiting Na+/K+-ATPase activity in human erythrocyte membranes and porcine cerebral cortex, and its potential as a growth inhibitor in cancer treatment researchgate.netncats.io, detailed data specifically on gitoxin's antiproliferative and cytotoxic effects in human renal adenocarcinoma and non-small cell lung carcinoma cell lines, comparable to the detail found for digitoxin, were not extensively available within the provided snippets. However, the broader context of cardiac glycosides suggests a potential for gitoxin in these areas researchgate.netnih.gov.

Dose-Dependent Effects and Concentration-Response Relationships

The dose-dependent effects and concentration-response relationships of gitoxin have been investigated, particularly in the context of its interaction with Na+/K+-ATPase. Studies on the inhibition of Na+/K+-ATPase activity by gitoxin in human erythrocyte membranes and commercial porcine cerebral cortex have shown a biphasic dose-dependent inhibitory effect, suggesting the presence of two sensitive Na+/K+-ATPase isoforms researchgate.netresearchgate.netnih.gov. The half-maximum inhibitory activity values (IC50) for both low and high affinity isoforms were calculated from these dose-response curves researchgate.netresearchgate.netnih.gov. The Hill coefficient (n) values, which were between 1 and 3, suggested cooperative binding of gitoxin to the enzyme researchgate.netresearchgate.netnih.gov. Kinetic analysis revealed that gitoxin inhibited Na+/K+-ATPase by reducing the maximum enzymatic velocity (Vmax) and Km, indicating an uncompetitive mode of interaction researchgate.netnih.govtandfonline.com. Gitoxin was consistently more potent in inhibiting both isoforms compared to digoxin (B3395198) researchgate.netnih.govtandfonline.com.

Table 1: Illustrative IC50 Values for Gitoxin Inhibition of Na+/K+-ATPase (Based on interpretations of dose-response data for gitoxin)

Enzyme SourceAffinity SiteIC50 (approximate, based on trends)
Human Erythrocyte MembraneLow AffinityLower µM range
Human Erythrocyte MembraneHigh AffinityHigher µM range
Porcine Cerebral CortexLow AffinityLower µM range
Porcine Cerebral CortexHigh AffinityHigher µM range

Note: Specific numerical IC50 values for gitoxin across different cell lines and isoforms were not consistently provided in the search snippets in a format suitable for a precise data table without further calculation or access to the full papers. The table above is illustrative of the type of data generated in dose-response studies.

In Vivo Studies Using Animal Models

Preclinical in vivo studies using animal models are crucial for evaluating the systemic effects of gitoxin, including its impact on tumor growth and its pharmacokinetic profile. These models provide a more complex biological environment than in vitro systems.

Impact on Tumor Growth in Xenograft and Syngeneic Models

Investigation of Biodistribution and Target Engagement in Preclinical Species

Investigations into the biodistribution and target engagement of compounds in preclinical species are essential to understand how a substance is distributed within the body, where it accumulates, and if it reaches and interacts with its intended molecular target bjcardio.co.ukdrugdiscoverytrends.comcatapult.org.uk. A pharmacokinetic study on the hepatic clearance of gitoxin in isolated rabbit liver demonstrated that gitoxin perfusate levels decreased over time, with calculated distribution and elimination half-lives nih.gov. Protein binding was observed to influence its hepatic uptake nih.gov. Comparison with digoxin showed differences in pharmacokinetic parameters nih.gov. While this study provides insight into gitoxin's metabolism and distribution in a specific preclinical model, comprehensive data on the biodistribution of gitoxin across various tissues and organs in different preclinical species, and direct evidence of its target engagement (e.g., binding to Na+/K+-ATPase in target tissues) in vivo, were not extensively detailed in the provided snippets bjcardio.co.ukdrugdiscoverytrends.com. General principles of biodistribution and target engagement studies in preclinical development were mentioned, highlighting the importance of these investigations drugdiscoverytrends.comcatapult.org.ukcancer.govnih.gov.

Chemical Modifications, Derivatization, and Structure Activity Relationships of Gitoxin

Synthesis of Gitoxin Derivatives and Analogues

The synthesis of gitoxin derivatives and analogues involves targeted chemical reactions to modify specific functional groups on the gitoxin molecule. Gitoxin serves as a starting material for the synthesis of such derivatives. ncats.io

Acetylation Strategies (e.g., 3', 3'', 16-diacetate derivatives)

Acetylation is a common strategy used to modify hydroxyl groups on gitoxin and its aglycone, gitoxigenin (B107731). Gitoxigenin 3,16-diacetate, for instance, is synthesized through the acetylation of gitoxigenin using acetic anhydride (B1165640) in the presence of a catalyst like pyridine. smolecule.com This reaction typically yields a high percentage of the desired diacetate product. smolecule.com Gitoxin, 3'(and 3'')-acetate is another notable derivative, modified at the 3' and 3'' positions of the sugar moieties with acetate (B1210297) groups. ontosight.ai These modifications can influence the compound's solubility, bioavailability, and interaction with biological targets. ontosight.ai Selective acetylation reactions of the parent compound under controlled conditions are employed to obtain these derivatives with high purity. ontosight.ai Studies on cardiac glycosides, including digitoxin (B75463), have also involved the preparation of acetyl derivatives through selective acetylation. researchgate.net

Nitration of Gitoxin and Generation of Bufotoxin (B1668042) Homologues

Nitration of gitoxin has been reported as a method to generate new derivatives, including bufotoxin homologues. researchgate.net These modified gitoxins and bufotoxin homologues with varying alkyl chain lengths at the C-3 position of the steroid nucleus have been synthesized from gitoxin. researchgate.net The pharmacological activities of these resulting compounds were evaluated, including their inhibitory effect on Na+, K+-adenosine triphosphatase (ATPase) prepared from dog kidney and their positive inotropic effect on isolated guinea-pig papillary muscle preparations. researchgate.net Gitoxin 3''-nitrate exhibited desirable biological activities, such as positive inotropic effect comparable to that of the parent compound and a wider concentration-dependent range, with a lack of contractile activity on vascular muscle. researchgate.net

Stereochemical Modifications and Their Influence on Bioactivity

Stereochemical modifications of cardiac glycosides, including alterations to the sugar moieties, can significantly influence their bioactivity. researchgate.net While specific detailed information on stereochemical modifications of gitoxin itself and their direct influence on its bioactivity is less prominent in the search results compared to other cardiac glycosides like digitoxin, the principle applies across the class. Studies on digitoxin analogues have shown that synthesizing derivatives with defined stereochemistry for glycosidic groups is a promising strategy for developing compounds with altered biological activities. researchgate.net The stereochemistry of the sugar moiety plays a crucial role in the mechanism of action, including target binding and tissue targeting. researchgate.net

Elucidation of Structure-Activity Relationships (SAR)

SAR studies aim to correlate specific structural features of a compound with its biological activity. For gitoxin and other cardiac glycosides, a key focus of SAR is their inhibitory potency against Na+/K+-ATPase. nih.govnih.gov

Correlating Structural Motifs with Na+/K+-ATPase Inhibitory Potency

The inhibitory activity of cardenolides on Na+/K+-ATPase is highly structure-dependent. Gitoxin inhibits Na+/K+-ATPase by reducing the maximum enzymatic velocity (Vmax) and Km, suggesting an uncompetitive mode of interaction. biocrick.commdpi.comresearchgate.net Studies comparing gitoxin and digoxin (B3395198) have shown that gitoxin can be more sensitive towards certain Na+/K+-ATPase isoforms. biocrick.comresearchgate.net The presence of an unsaturated γ- and δ-lactone ring at the 17β-position of the steroidal skeleton is associated with high affinity for Na+/K+-ATPase. mdpi.comresearchgate.net Derivatization of the lactone unit usually leads to a reduction in Na+/K+-ATPase inhibitory effects. researchgate.net

Influence of Sugar Moieties and Steroid Hydroxyls on Target Binding and Selectivity

The sugar moiety and the hydroxyl groups on the steroid core of cardiotonic steroids are pivotal for their binding to Na+/K+-ATPase and influence selectivity and pH sensitivity. nih.govresearchgate.net The number and nature of sugar residues, as well as the position of hydroxyl groups on the β-side of the steroid core, impact inhibitory potency and the ability of the enzyme to reactivate after inhibition. nih.govresearchgate.net A single sugar moiety is sufficient to impede reactivation of the enzyme. nih.govresearchgate.net Increasing the number of hydroxyl groups on the steroid can be sterically unfavorable, decreasing inhibitory potency and conferring high pH sensitivity depending on their position. nih.govresearchgate.net Studies comparing various cardiac glycosides, including gitoxin, with their aglycones have investigated these effects. nih.govresearchgate.net The trisdigitoxose moiety in digoxin has been shown to be responsible for isoform selectivity towards Na+/K+-ATPase. nih.gov Modifications of the sugar moiety can lead to derivatives with enhanced selectivity for specific Na+/K+-ATPase isoforms. nih.gov

Structure-Dependent Modulation of Downstream Cellular Responses

Cardiac glycosides, including Gitoxin, exert their effects by binding to the Na+/K+-ATPase. This interaction can lead to conformational changes that trigger intracellular signal transduction cascades. utoronto.caacs.org The ultimate cellular response is influenced by the specific structure of the cardiac glycoside and its concentration. utoronto.ca For instance, low concentrations of certain cardiac glycosides, like ouabain (B1677812), have been shown to trigger low-frequency calcium oscillations, which can activate transcription factors such as nuclear factor-κB (NF-κB), potentially leading to the transcription of anti-apoptotic and proliferation-inducing genes. utoronto.ca This suggests a structure-dependent modulation of downstream signaling pathways that can influence cell survival and proliferation. utoronto.ca Studies on digitoxigenin (B1670572) derivatives, structurally related to Gitoxin's aglycone, have also indicated that their cytotoxic effects can involve the modulation of plasma membrane Ca2+-ATPase. researchgate.net The binding of cardiac glycosides to the Na+/K+-ATPase signalosome, a complex involving proteins like SRC kinase and EGFR, can activate multiple downstream pathways, implicating these compounds in the regulation of various physiological and pathological states. utoronto.ca

Prodrug Design and Absorption Enhancement through Derivatization

Gitoxin, like other cardiac glycosides, can suffer from poor gastrointestinal absorption, often attributed to its polar nature and limited lipophilicity. jiwaji.eduorientjchem.org Prodrug design is a strategy employed to overcome such pharmacokinetic limitations by chemically modifying the parent drug to improve its properties, such as solubility, stability, and permeability. wuxiapptec.commdpi.com These prodrugs are designed to be initially inactive or less active and then converted in vivo to the active parent drug through enzymatic or chemical transformations. wuxiapptec.commdpi.com

Derivatization through esterification is a common approach to enhance the aqueous solubility and lipophilicity of compounds like Gitoxin. For example, pentaacetyl prodrugs of Gitoxin have shown significantly increased aqueous solubility compared to the parent compound. jiwaji.edu By modifying hydroxyl groups on the aglycone and sugar moieties, the lipophilicity can be increased, potentially enhancing absorption across biological membranes. wikipedia.org This approach aims to improve oral bioavailability and potentially enable more effective drug delivery. jiwaji.eduorientjchem.org

Immunochemical Specificity and Antibody Development Against Gitoxin and Derivatives

The development of antibodies against small molecules like Gitoxin and its derivatives is crucial for various applications, including research, diagnostics, and potentially therapeutics. Antibodies, particularly monoclonal antibodies, are highly selective and specific, binding to particular epitopes on an antigen. azolifesciences.comnih.gov

Advanced Analytical Chemistry for Gitoxin Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a well-established and versatile technique widely applied for the separation, identification, and quantification of chemical compounds. ijpsjournal.comijpsjournal.com Its application to gitoxin analysis is fundamental for both qualitative and quantitative assessments in diverse sample types. austinpublishinggroup.com

Method Development and Optimization for Gitoxin Separation

The development of an effective HPLC method for gitoxin involves a systematic process encompassing method scouting, optimization, robustness testing, and validation. thermofisher.com The core objective is to achieve efficient and accurate separation of gitoxin from other components within the sample matrix. drawellanalytical.com Critical considerations during this phase include the physicochemical properties of gitoxin and the sample matrix, such as polarity, solubility, and stability. drawellanalytical.com

Optimization is an iterative process aimed at refining experimental parameters to enhance separation efficiency and detector sensitivity. tpcj.org This involves careful selection and adjustment of the mobile phase composition, including solvent type, pH, and buffer concentration, as well as determining the optimal gradient or isocratic elution profile, flow rate, column temperature, sample load, and injection volume. drawellanalytical.comtpcj.org The choice of stationary phase is equally crucial, with reversed-phase (RP) chromatography being a prevalent mode due to its broad applicability to natural products. austinpublishinggroup.comsigmaaldrich.com C18 columns are frequently utilized for the analysis of cardiac glycosides. ijpsjournal.comijpsjournal.com The process of method development can be significantly streamlined by employing computer-assisted screening and optimization software, which helps in evaluating various column and mobile phase combinations with fewer experimental runs. compudrug.com

Application of Different Detection Modalities (e.g., UV, Pulsed Amperometric Detection)

Various detection techniques can be coupled with HPLC for the analysis of gitoxin. Ultraviolet (UV) detection is a common choice, although its sensitivity may be limited for compounds lacking strong chromophores. nih.gov For electroactive analytes like certain glycosides, electrochemical detection, such as pulsed amperometric detection (PAD), offers improved selectivity and sensitivity. chromatographytoday.commdpi.com

PAD is particularly valuable for the analysis of carbohydrates and related substances, including glycosides. nih.govantecscientific.com This technique leverages the oxidation of carbohydrates at a gold electrode under high pH conditions, providing high sensitivity. nih.govantecscientific.comthermofisher.com PAD employs a sequence of potential steps for detection and incorporates oxidative and reductive cleaning steps to regenerate the electrode surface, ensuring stable and reproducible measurements. antecscientific.comthermofisher.com While UV detection is widely used, electrochemical detection has shown significantly higher sensitivity in certain applications. mdpi.com

Quantitation in Complex Biological Matrices and Botanical Extracts

Accurate and reliable quantification of cardiac glycosides, including gitoxin, in complex biological matrices (e.g., plasma, serum, urine) and botanical extracts is essential for various applications. ijpsjournal.comijpsjournal.com Sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction (SPE), are commonly employed to isolate digitalis glycosides from these complex samples. ijpsjournal.comijpsjournal.com Pre-treatment steps like dilution and filtration may also be necessary to remove particulate matter and adjust analyte concentrations to the optimal range for HPLC analysis. ijpsjournal.comijpsjournal.com

HPLC methods have been successfully established for the accurate and reliable quantification of digitalis glycosides in biological fluids. ijpsjournal.comijpsjournal.com Reversed-phase HPLC coupled with UV or fluorescence detection is typically used for this purpose. ijpsjournal.comijpsjournal.com Research has provided data on the gitoxin content in Digitalis purpurea leaf, highlighting variations based on drying methods. For example, a study reported gitoxin content of 0.197 mg/g in leaf dried at 60°C, compared to 0.058 mg/g in leaf dried at ambient temperature. biocrick.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS is a powerful hyphenated technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. austinpublishinggroup.com This combination is widely applied in bioanalysis for the measurement of various compounds, including drugs and biomarkers, in biological matrices. bioanalysis-zone.com

High Specificity and Sensitivity in Biological Sample Analysis

LC-MS, particularly LC-MS/MS, provides high specificity and sensitivity for the analysis of gitoxin in biological samples. researchgate.netbioanalysis-zone.com Mass spectrometry enables the selective detection of analytes based on their unique mass-to-charge ratios and characteristic fragmentation patterns. mdpi.comamericanpharmaceuticalreview.com LC-MS methods have been developed and validated for the quantitative determination of cardiac glycosides in human blood samples, demonstrating high sensitivity with low limits of detection and quantification. researchgate.net For instance, an LC-MS assay for cardiac glycosides reported detection limits ranging from 0.1 to 0.3 ng and quantification limits from 0.3 to 0.8 ng. researchgate.netbiocrick.com Another LC-MS/MS method for cardiac glycosides in human blood samples achieved a limit of quantitation of 0.1 nmol/L (0.08 ng/mL) for digoxin (B3395198) and digitoxin (B75463). researchgate.net The high specificity of LC-MS is particularly advantageous for analyzing complex biological matrices, allowing for the differentiation of gitoxin from potentially co-eluting compounds or isomers. unil.ch

Characterization of Gitoxin Metabolites and Degradation Products

LC-MS is a critical tool for the structural characterization of impurities and degradation products in pharmaceutical substances and for the analysis of metabolites. americanpharmaceuticalreview.commdpi.com The use of high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) provides detailed information regarding the elemental composition and fragmentation of unknown compounds, significantly aiding in their identification. americanpharmaceuticalreview.com

Thin-Layer Chromatography (TLC) Applications for Screening and Identification

Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and relatively rapid chromatographic technique employed for the screening and identification of compounds, including cardiac glycosides like gitoxin. sigmaaldrich.comiitg.ac.inlibretexts.org TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel layer on a plate) and a mobile phase (a solvent or solvent mixture) that moves up the plate by capillary action. iitg.ac.inlibretexts.org

For the analysis of cardiac glycosides, including gitoxin, TLC has been successfully applied. uni.edu Separation of these compounds can be achieved using specific solvent systems. For instance, a solvent system of EtOAc/MeOH (4:1) has been reported for the separation of cardiac glycosides. uni.edu After chromatographic separation, the spots corresponding to the compounds are visualized. A common visualization method for cardiac glycosides involves spraying the plate with reagents such as meta-dinitrobenzene followed by sodium hydroxide. uni.edu This reaction produces colored spots, allowing for the detection of the separated glycosides.

Identification of gitoxin on a TLC plate is typically performed by comparing its retention factor (Rf value) to that of a reference standard run on the same plate under identical conditions. libretexts.org The Rf value, calculated as the ratio of the distance traveled by the compound spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system. libretexts.org Co-spotting the sample with the gitoxin standard can further confirm identity if only a single spot is observed. libretexts.org

While TLC provides a valuable tool for screening and identification, its quantitative accuracy can be limited compared to other techniques like High-Performance Liquid Chromatography (HPLC). However, it remains useful for initial assessment and for monitoring processes such as extractions or reactions. libretexts.org Detection limits for cardiac glycosides using TLC with visualization reagents have been reported, for example, a lower limit of detection of 10 micrograms of glycoside per square centimeter has been noted in some applications. uni.edu

Method Validation Parameters for Robust Gitoxin Analysis (e.g., Linearity, Accuracy, Precision, Reliability)

Method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose, ensuring the quality, reliability, and consistency of analytical results. siip.ac.inwaters.com For the robust analysis of gitoxin, several key validation parameters are assessed, including linearity, accuracy, precision, and reliability (often encompassed by robustness). europa.euelementlabsolutions.com

Linearity: Linearity is the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a specified range. siip.ac.ineuropa.eu This is typically demonstrated by analyzing a series of samples with known concentrations of gitoxin covering the expected range and plotting the instrument response versus concentration. waters.comeuropa.euelementlabsolutions.com The relationship is usually evaluated by linear regression, and the correlation coefficient (R) is a key indicator of linearity. A correlation coefficient close to 1 (e.g., 0.995) indicates a strong linear relationship. medipol.edu.tr

Accuracy: Accuracy expresses the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. europa.euelementlabsolutions.com It is often assessed by applying the method to samples with known amounts of gitoxin added (spiked samples) and calculating the percentage recovery. siip.ac.ineuropa.eu Accuracy should be evaluated at multiple concentration levels within the specified range. europa.euelementlabsolutions.com For example, validation studies for cardiac glycosides have reported mean recovery percentages. medipol.edu.tr

Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. siip.ac.inelementlabsolutions.com Precision can be evaluated at different levels: repeatability (intra-assay precision, within a single laboratory over a short period), intermediate precision (within a laboratory, but across different days, analysts, or equipment), and reproducibility (between different laboratories). siip.ac.in Precision is typically expressed as the standard deviation or relative standard deviation (RSD) of the measurements. siip.ac.in

Reliability (Robustness): Robustness is a measure of the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. waters.comeuropa.euelementlabsolutions.com It provides an indication of the method's reliability during normal usage. elementlabsolutions.com Evaluating robustness involves intentionally varying parameters such as mobile phase composition, pH, temperature, or different columns and assessing the impact on the analytical results. waters.comeuropa.euelementlabsolutions.com If a method is susceptible to variations in certain parameters, these should be carefully controlled, or precautionary statements included in the procedure. waters.comeuropa.eu Robustness studies can also help establish system suitability parameters to ensure method validity during routine analysis. waters.comeuropa.eu

Computational and Theoretical Modeling of Gitoxin Interactions

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds.

Development of Predictive Models for Biological Activities (e.g., Cytotoxicity)

QSAR models have been developed for cardiac glycosides, including Gitoxin, to predict various biological activities, notably cytotoxicity. These studies seek to identify the molecular features that are crucial for the observed biological effect. By establishing a relationship between chemical structure and cytotoxic activity, researchers can gain a better understanding of how modifications to the Gitoxin structure might impact its potency against target cells, such as cancer cell lines. nih.govnih.gov Predictive models for the cytotoxic activity of cardiac glycosides and their conformers have been developed based on various molecular descriptors.

Utilization of Molecular Descriptors (e.g., Docking Score, Binding Free Energy)

The development of robust QSAR models relies on the use of relevant molecular descriptors that numerically represent the structural and physicochemical properties of the compounds. nih.govnih.gov In studies involving cardiac glycosides and their cytotoxic activity, descriptors such as docking score and binding free energy have been utilized. Other descriptors, including physicochemical, topological, geometrical, and quantum chemical parameters, are also commonly employed in QSAR analyses to capture different aspects of molecular structure and electronic properties. nih.govnih.govmdpi.commdpi.com The correlation between these descriptors and experimental biological activity allows for the creation of predictive models. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to investigate the interactions between a ligand (such as Gitoxin) and a target protein at an atomic level.

Elucidating Binding Modes with Na+/K+-ATPase and Other Putative Targets

Molecular docking is frequently employed to predict the preferred binding orientation (pose) and binding affinity of a ligand within the active site of a target protein. For Gitoxin, a key target is the Na+/K+-ATPase enzyme. researchgate.netnih.govmedchemexpress.comresearchgate.net Docking studies aim to elucidate the specific binding mode of Gitoxin with Na+/K+-ATPase, identifying the key amino acid residues involved in interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. Research indicates that Gitoxin inhibits Na+/K+-ATPase, and kinetic analysis suggests an uncompetitive mode of interaction with the enzyme. researchgate.netresearchgate.net These computational approaches provide valuable insights into how Gitoxin interacts with its primary target and potentially other proteins.

Predicting Ligand-Protein Interactions and Conformational Changes

Molecular dynamics (MD) simulations extend the information obtained from docking by simulating the dynamic behavior of the ligand-protein complex over time. mdpi.commdpi.comfrontiersin.orgmdpi.comnih.govnih.govresearchgate.net MD simulations allow for the exploration of the stability of the binding pose, the flexibility of both the ligand and the protein, and the potential conformational changes that occur upon binding. mdpi.commdpi.comfrontiersin.orgmdpi.comnih.govnih.govresearchgate.net By simulating the system in a more realistic environment, including the presence of solvent molecules, MD simulations can provide a more accurate picture of the ligand-protein interactions and help to predict binding free energies. mdpi.commdpi.comnih.gov This dynamic perspective is crucial for understanding the full nature of Gitoxin's interaction with its targets and how these interactions might influence biological outcomes. mdpi.commdpi.commdpi.comnih.govnih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are computational approaches used in the early stages of drug discovery to identify potential new lead compounds.

A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. ugm.ac.idmedsci.org These features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, arranged in a specific 3D spatial arrangement. ugm.ac.idmedsci.org Pharmacophore models can be derived from the structure of known active ligands (ligand-based) or from the structure of the target protein (structure-based). ugm.ac.idmedsci.org

Virtual screening involves searching large databases of chemical compounds to identify those that are likely to bind to a target protein based on a pharmacophore model or docking criteria. ugm.ac.idmedsci.orgmdpi.comrsc.org By using pharmacophore models as a 3D query, researchers can rapidly filter large libraries of compounds, selecting those that possess the key features required for interaction with the target. ugm.ac.idmedsci.orgmdpi.com This process significantly reduces the number of compounds that need to be experimentally tested, accelerating the drug discovery process. ugm.ac.idrsc.org While specific studies detailing the pharmacophore modeling and virtual screening of Gitoxin were not extensively found in the search results, these techniques are widely applicable to cardiac glycosides and their targets, including Na+/K+-ATPase, and are valuable tools for identifying novel compounds with similar or improved activity profiles. ugm.ac.idmedsci.orgmdpi.comrsc.orgresearchgate.net

Future Perspectives and Emerging Research Avenues in Gitoxin Studies

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

Integrating multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a comprehensive understanding of gitoxin's effects at a systems level. nih.gov While traditional studies have focused on the interaction of cardiac glycosides with the Na+/K+-ATPase, multi-omics can reveal broader cellular responses and identify previously unknown molecular targets and pathways influenced by gitoxin. mdpi.comnih.gov This could involve analyzing changes in gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolic profiles (metabolomics) in response to gitoxin exposure in various cell types or model systems. nih.gov Such integrated data can provide deeper insights into how gitoxin affects cellular signaling, energy metabolism, and other critical processes, potentially uncovering the molecular basis for both its established and potential new therapeutic applications. nih.gov Multi-omics studies can also help identify biomarkers of response or resistance to gitoxin, contributing to the development of personalized approaches. nih.gov Research in related areas, such as studies on other cardiac glycosides or plant extracts containing them, are already beginning to incorporate metabolomic profiling to understand chemical diversity and its biological implications. frontiersin.orgfrontiersin.org

Development of Novel Chemical Probes and Targeted Derivatives

The development of novel chemical probes and targeted derivatives of gitoxin is a crucial area for future research. Given gitoxin's structural characteristics, particularly the sugar moiety and steroid hydroxyls, chemical modifications can be explored to alter its pharmacological properties, including solubility, bioavailability, and target selectivity. wikipedia.orgnih.govresearchgate.netnih.gov The narrow therapeutic range of cardiac glycosides historically has driven efforts to synthesize new derivatives with improved properties. nih.gov For example, 16-alpha-gitoxin, a semi-synthetic derivative, has shown promising inotropic effects with less pronounced rhythmic disturbances compared to ouabain (B1677812) and gitoxin in isolated cardiac preparations. nih.gov

Future work could focus on synthesizing gitoxin derivatives with enhanced affinity or selectivity for specific Na+/K+-ATPase isoforms, as different isoforms are expressed in various tissues and may mediate distinct cellular responses. acs.orgresearchgate.net Studies on digoxin (B3395198) derivatives have demonstrated that modifications to the sugar moiety can influence isoform selectivity. researchgate.netnih.gov Chemical probes based on gitoxin could also be designed to visualize or track its interaction with target proteins in living cells, providing valuable tools for mechanistic studies. researchgate.net Furthermore, conjugating gitoxin or its active derivatives to targeting ligands could enable their delivery to specific cell types or tissues, potentially increasing efficacy and reducing off-target effects, particularly in the context of exploring new therapeutic applications like cancer. acs.org Research into synthesizing derivatives from commercially available natural products like gitoxin for potential therapeutic applications, such as in prion diseases, is already being explored. mdpi.com

Advanced In Vitro Models for Replicating Physiological Systems (e.g., Organ-on-a-Chip)

Advanced in vitro models, such as organ-on-a-chip (OOC) systems, offer significant advantages for studying gitoxin in a more physiologically relevant context than traditional 2D cell cultures. mdpi.comwikipedia.orgmicrofluidics-innovation-center.com OOC technology utilizes microfluidic devices to create continuously perfused chambers containing living cells structured to replicate the functions of specific organs or tissues. mdpi.comwikipedia.org This allows for the recreation of multicellular structures, tissue-tissue interfaces, and physicochemical microenvironments that more closely mimic in vivo conditions. mdpi.com

Using OOC models, researchers can investigate the effects of gitoxin on specific organ systems, such as the heart, liver, or kidneys, in a controlled environment. This can provide more accurate data on tissue-specific responses, metabolism, and potential toxicity compared to simplified cell culture systems. mdpi.commicrofluidics-innovation-center.com For example, a heart-on-a-chip could be used to study gitoxin's inotropic effects and arrhythmogenic potential with greater fidelity. mdpi.comwikipedia.org Multi-organ-on-a-chip systems could further enable the study of systemic effects and organ-organ interactions in response to gitoxin. wikipedia.orgnih.gov While OOC technology requires specialized equipment and expertise, its ability to reduce the reliance on animal models and provide more predictive data makes it a valuable tool for future gitoxin research. mdpi.commicrofluidics-innovation-center.com

Exploration of New Therapeutic Applications Beyond Established Paradigms

Emerging research suggests that cardiac glycosides, including gitoxin and its related compounds, may have therapeutic applications beyond their traditional use in heart failure and arrhythmias. researchgate.netacs.orgbjcardio.co.uknih.govutoronto.ca Future studies on gitoxin should explore these new avenues. One promising area is the potential for anticancer activity. mdpi.comresearchgate.netacs.orgbjcardio.co.uknih.govutoronto.camdpi.com Cardiac glycosides have been shown to exhibit cytotoxic effects on various cancer cell lines, and their mechanism of action in this context is thought to involve not only Na+/K+-ATPase inhibition but also the modulation of various signaling pathways related to cell proliferation, apoptosis, and autophagy. mdpi.comnih.gov Studies have reported increased susceptibility of cancer cells to cardenolides, potentially linked to altered expression of Na+/K+-ATPase subunits in these cells. acs.org

Beyond cancer, cardiac glycosides are being investigated for antiviral properties against a range of viruses, including influenza virus, human cytomegalovirus, and HIV, by interfering with viral protein translation or modulating host cellular targets. acs.orgnih.govmdpi.com Their potential anti-inflammatory effects are also being explored. mdpi.comresearchgate.net Future research on gitoxin could delve into its specific activity and mechanisms in these areas, potentially leading to the discovery of new therapeutic uses for this compound or its derivatives. acs.orgnih.govmdpi.com

Bridging Basic Research Findings to Translational Science

A critical future perspective for gitoxin research is the effective translation of basic science findings into clinical applications. Translational science encompasses the entire spectrum from fundamental discoveries to their implementation in improving human health. eurogct.orgheraldopenaccess.usuams.edu This involves a multidisciplinary approach, fostering collaboration between laboratory researchers, clinical scientists, and potentially industry partners. heraldopenaccess.usuams.edu

For gitoxin, bridging the gap between basic research and translational science will require systematic investigation of its pharmacological properties, including absorption, distribution, metabolism, and excretion (ADME), particularly for novel derivatives with improved bioavailability. researchgate.net Pre-clinical studies using relevant in vitro and in vivo models are essential to evaluate the efficacy and safety of gitoxin and its derivatives for new therapeutic indications. microfluidics-innovation-center.comeurogct.org This includes studies utilizing advanced models like organ-on-a-chip to better predict human responses. mdpi.comwikipedia.orgmicrofluidics-innovation-center.com Moving towards clinical trials will necessitate rigorous study design and careful consideration of patient selection and outcome measures. eurogct.org The goal is to translate the knowledge gained from basic research into tangible health benefits, whether through the development of new gitoxin-based therapies or by informing the use of existing cardiac glycosides. eurogct.orgheraldopenaccess.usuams.edu The challenges and strategies for advancing translational science in biomedical research are well-recognized, emphasizing the need for robust infrastructure and collaborative efforts. eurogct.org

Q & A

Q. How should researchers design longitudinal studies to assess Gitoxin’s chronic toxicity?

  • Methodological Answer : Use staggered dosing cohorts with staggered sacrifice timepoints. Monitor plasma levels via LC-MS and correlate with histopathological endpoints. Apply mixed-effects models to account for inter-individual variability .
  • Reporting Standards : Align with OECD Test Guidelines for repeated-dose toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.